Cas no 1206969-26-7 (Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate)

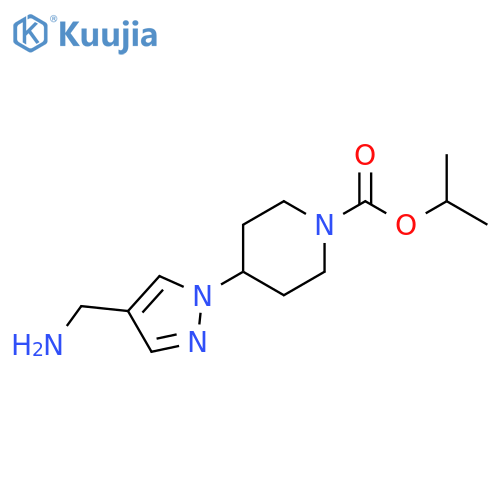

1206969-26-7 structure

商品名:Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

CAS番号:1206969-26-7

MF:C13H22N4O2

メガワット:266.339382648468

CID:4577266

Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

- 1-Piperidinecarboxylic acid, 4-[4-(aminomethyl)-1H-pyrazol-1-yl]-, 1-methylethyl ester

-

- インチ: 1S/C13H22N4O2/c1-10(2)19-13(18)16-5-3-12(4-6-16)17-9-11(7-14)8-15-17/h8-10,12H,3-7,14H2,1-2H3

- InChIKey: ODWLMVRVNRAFIK-UHFFFAOYSA-N

- ほほえんだ: N1(C(OC(C)C)=O)CCC(N2C=C(CN)C=N2)CC1

Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1596704-1g |

Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate |

1206969-26-7 | 98% | 1g |

¥11319.00 | 2024-08-09 | |

| Apollo Scientific | OR323019-250mg |

Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate |

1206969-26-7 | 250mg |

£375.00 | 2024-05-23 |

Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate 関連文献

-

Angelina Z. Monroe,William H. Gordon,Jared S. Wood,Gary E. Martin,Jeremy B. Morgan,R. Thomas Williamson Chem. Commun., 2021,57, 5658-5661

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Sandrine Thicoipe,Philippe Carbonnière,Claude Pouchan Phys. Chem. Chem. Phys., 2013,15, 11646-11652

-

Kaifeng Chen,Weijie Chen,Fangyuan Chen,Haiman Zhang,Huiying Xu,Zhi Zhou,Wei Yi Org. Chem. Front., 2021,8, 4452-4458

1206969-26-7 (Isopropyl 4-(4-(aminomethyl)-1H-pyrazol-1-yl)piperidine-1-carboxylate) 関連製品

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 2138063-83-7(2-(3-methoxy-1,2-thiazol-4-yl)-2-methylpropanoic acid)

- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)

- 2172040-37-6(3-{1-5-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanoylazetidin-3-yl}propanoic acid)

- 2171141-84-5((2S,3R)-2-(2R)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamido-3-hydroxybutanoic acid)

- 2171461-04-2(7-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidoheptanoic acid)

- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 2228585-80-4(3-(1-{(tert-butoxy)carbonylamino}-2-methylpropyl)-1-methyl-1H-pyrazole-5-carboxylic acid)

推奨される供給者

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量